Product packaging for h-Asn-pro-thr-asn-leu-his-oh(Cat. No.:CAS No. 154277-65-3)

h-Asn-pro-thr-asn-leu-his-oh

Cat. No.: B600030
CAS No.: 154277-65-3
M. Wt: 694.747
InChI Key: UBOFQFFRRLDYCO-UMMDAFSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Peptide Biology and Endogenous Regulators

Peptides, short chains of amino acids linked by peptide bonds, are fundamental players in the complex orchestra of biological regulation. unc.edu As endogenous regulators, they act as signaling molecules, mediating a vast array of physiological processes. explorationpub.com Their functions are diverse, ranging from hormonal control and neurotransmission to immune responses and growth modulation. researchgate.netnih.gov Unlike larger protein hormones, peptides can be synthesized and degraded rapidly, allowing for precise and transient signaling. explorationpub.com This dynamic nature makes them ideal for processes that require tight temporal control. The specificity of peptide signaling is determined by the unique sequence of their amino acids, which dictates their three-dimensional structure and ability to bind to specific receptors on target cells. unc.edu

Significance of Short Peptides in Biological Signaling Networks

Short peptides, typically consisting of a few to several dozen amino acids, hold particular significance in biological signaling networks. explorationpub.com Their small size allows for efficient diffusion and transport across tissues, enabling them to act both locally as paracrine signals and systemically as hormones. explorationpub.com Invertebrates, in particular, utilize a vast and diverse repertoire of short neuropeptides to control nearly all aspects of their physiology and behavior. researchgate.netnih.gov These peptides are often multifunctional, capable of eliciting different responses in different target tissues or at different developmental stages. nih.gov The study of these short peptides in invertebrates has provided valuable insights into the fundamental principles of neuroendocrine regulation, many of which are conserved across the animal kingdom. nih.govbritannica.com

Historical Context of Peptide Discovery in Invertebrate Endocrine Systems

The field of invertebrate endocrinology has a rich history, with early research focusing on the physiological effects of tissue extracts. These pioneering studies laid the groundwork for the eventual isolation and characterization of specific hormones. biologists.comoup.com The concept of neurosecretion, where neurons produce and release hormones, was a major breakthrough, establishing the brain as a key endocrine organ in invertebrates. britannica.com Over the decades, advancements in biochemical techniques, such as chromatography and mass spectrometry, have enabled the purification and sequencing of a multitude of invertebrate peptides. nih.govnih.gov This has led to the discovery of numerous peptide families, many of which have orthologs in vertebrates, highlighting the deep evolutionary roots of endocrine signaling. nih.govfrontiersin.org

Identification and Isolation of h-Asn-pro-thr-asn-leu-his-oh (NPTNLH) as Neb-TMOF

Discovery from Neobellieria bullata Vitellogenic Ovaries

The hexapeptide this compound, also known as Neb-TMOF, was discovered and isolated from the vitellogenic ovaries of the grey fleshfly, Neobellieria bullata. nih.govkuleuven.be The initial observation that crude extracts from these late-stage developing ovaries could inhibit oocyte development when injected into other female flies pointed to the existence of a regulatory factor. nih.gov This factor was systematically purified from a large quantity of 10,000 vitellogenic ovaries. nih.gov

Classification as a Hexapeptide Sequence

Through the use of mass spectrometry, the purified factor was identified and sequenced, revealing its structure as a hexapeptide with the amino acid sequence Asparagine-Proline-Threonine-Asparagine-Leucine-Histidine (NH2-NPTNLH-COOH). biologists.comnih.gov This classified it as a short peptide, a common feature of many insect neuropeptides. nih.gov

Initial Characterization as a Trypsin-Modulating Oostatic Factor (TMOF)

The functional characterization of this hexapeptide revealed its role as a Trypsin-Modulating Oostatic Factor (TMOF). nih.govbiosyn.com Injection of synthetic Neb-TMOF at physiological concentrations was shown to inhibit the synthesis of trypsin-like enzymes in the midgut of the flies. nih.gov This inhibition of trypsin, a key digestive enzyme, leads to a cascade of effects, including a reduction in the concentration of vitellogenin (yolk protein precursor) in the hemolymph and a subsequent arrest of oocyte growth. nih.govnih.gov This established Neb-TMOF as a crucial regulator in the coordination of digestion and reproduction in Neobellieria bullata. nih.gov While it shares a functional similarity with the TMOF found in the mosquito Aedes aegypti (Aea-TMOF) in that both inhibit trypsin biosynthesis, the two peptides are chemically distinct. biologists.comdipterajournal.com

Research Findings on Neb-TMOF

CategoryFindingReference(s)
Discovery Isolated from vitellogenic ovaries of the grey fleshfly, Neobellieria bullata. nih.govkuleuven.be
Structure A hexapeptide with the sequence this compound. biologists.comnih.gov
Primary Function Inhibits the biosynthesis of trypsin-like enzymes in the midgut. nih.govnih.gov
Physiological Effect Causes a reduction in vitellogenin concentration in the hemolymph and an arrest of oocyte growth. nih.gov
Classification Trypsin-Modulating Oostatic Factor (TMOF). nih.govbiosyn.com
Comparative Biology Functionally similar but chemically distinct from Aedes aegypti TMOF (Aea-TMOF). biologists.comdipterajournal.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H46N10O10 B600030 h-Asn-pro-thr-asn-leu-his-oh CAS No. 154277-65-3

Properties

CAS No.

154277-65-3

Molecular Formula

C29H46N10O10

Molecular Weight

694.747

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C29H46N10O10/c1-13(2)7-17(24(43)37-19(29(48)49)8-15-11-33-12-34-15)35-25(44)18(10-22(32)42)36-27(46)23(14(3)40)38-26(45)20-5-4-6-39(20)28(47)16(30)9-21(31)41/h11-14,16-20,23,40H,4-10,30H2,1-3H3,(H2,31,41)(H2,32,42)(H,33,34)(H,35,44)(H,36,46)(H,37,43)(H,38,45)(H,48,49)/t14-,16+,17+,18+,19+,20+,23+/m1/s1

InChI Key

UBOFQFFRRLDYCO-UMMDAFSDSA-N

SMILES

CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)C(CC(=O)N)N

Origin of Product

United States

Advanced Methodologies for Peptide Synthesis and Purification

Solid-Phase Peptide Synthesis (SPPS) Techniques for NPTNLH Analogues

Solid-phase peptide synthesis (SPPS) is the predominant method for the chemical synthesis of peptides like NPTNLH. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. The key advantage of SPPS is the ability to drive reactions to completion by using an excess of soluble reagents, which can then be easily removed by simple filtration and washing, thus avoiding complex purification steps between cycles. For NPTNLH, with its specific amino acid composition, several aspects of the SPPS protocol must be carefully optimized.

The formation of the amide bond between the carboxyl group of an incoming amino acid and the N-terminal amine of the growing peptide chain is a critical step in SPPS. The choice of coupling reagent and protecting group strategy is paramount to minimizing side reactions and ensuring efficient synthesis.

For a peptide containing asparagine (Asn), a major side reaction is the dehydration of the side-chain amide to a nitrile during the activation of the C-terminal carboxyl group. nih.govscite.ai To mitigate this, it is often recommended to use a protecting group on the asparagine side chain, such as the trityl (Trt) group. The use of Fmoc-Asn(Trt)-OH minimizes the risk of nitrile formation. Another potential issue is aspartimide formation, particularly when aspartic acid is followed by certain amino acids; while NPTNLH contains asparagine, similar considerations for side-chain protection are prudent. iris-biotech.de

Histidine (His) also presents challenges due to its imidazole (B134444) side chain, which can undergo racemization and other side reactions. peptide.comnih.gov Protecting the imidazole nitrogen is crucial. The trityl (Trt) group is a commonly used protecting group for the histidine side chain as it is stable during the Fmoc deprotection steps but can be removed during the final cleavage from the resin. nbinno.com

The selection of coupling reagents is also critical. Carbodiimides such as N,N'-diisopropylcarbodiimide (DIC) are effective, especially when used in combination with an additive like ethyl cyanohydroxyiminoacetate (OxymaPure) to suppress racemization and improve coupling efficiency. rsc.org Phosphonium and aminium salts, such as HBTU, HATU, and HCTU, are also highly efficient coupling reagents.

Parameter Strategy for NPTNLH Synthesis Rationale
Nα-Protection Fmoc (9-fluorenylmethyloxycarbonyl)Base-labile, allowing for orthogonal protection with acid-labile side-chain protecting groups.
Asn Side-Chain Protection Trityl (Trt)Prevents dehydration of the side-chain amide to a nitrile during coupling. nih.govscite.ai
Thr Side-Chain Protection tert-Butyl (tBu)Acid-labile group that protects the hydroxyl function from unwanted reactions.
His Side-Chain Protection Trityl (Trt)Minimizes racemization and side reactions involving the imidazole ring. peptide.comnbinno.com
Coupling Reagents DIC/OxymaPure or HATU/DIPEAEfficient activation of the carboxylic acid while minimizing racemization, particularly for histidine.

The choice of resin is a critical factor in SPPS. For the synthesis of a peptide with a C-terminal carboxylic acid like NPTNLH, a Wang resin or a 2-chlorotrityl chloride (2-CTC) resin are suitable choices. The presence of proline at the second position from the C-terminus (Asn-Pro -Thr...) makes the sequence susceptible to diketopiperazine formation after the coupling of the second amino acid. peptide.com This side reaction leads to the cleavage of the dipeptide from the resin and termination of the chain. Using a sterically hindered resin like 2-CTC can significantly suppress this side reaction. peptide.com

Once the peptide synthesis is complete, the peptide must be cleaved from the resin, and all side-chain protecting groups must be removed. This is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA). The cleavage cocktail usually contains scavengers to protect sensitive amino acid residues from reactive cationic species generated during the cleavage process. For NPTNLH, the presence of histidine and asparagine with trityl protecting groups necessitates the use of scavengers. A common cleavage cocktail is a mixture of TFA, triisopropylsilane (TIS), and water. TIS is an effective scavenger for the trityl cations. google.compeptide.com

Parameter Recommendation for NPTNLH Rationale
Resin Type 2-Chlorotrityl chloride (2-CTC) resinMinimizes diketopiperazine formation due to the Pro residue at the second position. peptide.com
Cleavage Reagent Trifluoroacetic acid (TFA)Strong acid that effectively cleaves the peptide from the resin and removes acid-labile protecting groups.
Cleavage Cocktail TFA/TIS/H₂O (e.g., 95:2.5:2.5)TIS acts as a scavenger to trap reactive trityl cations released from Asn and His side chains, preventing side reactions. google.compeptide.comiris-biotech.de
Cleavage Time 2-4 hoursSufficient time for complete cleavage and deprotection. thermofisher.com

Liquid-Phase Peptide Synthesis (LPPS) Approaches

Liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis, is the classical method of peptide synthesis where all reactions are carried out in a homogeneous solution. neulandlabs.com Unlike SPPS, LPPS allows for the purification of intermediates at each step, which can lead to a very pure final product. bachem.com However, this method is generally more labor-intensive and time-consuming than SPPS, especially for longer peptides. mtoz-biolabs.com

For a relatively short peptide like NPTNLH, LPPS could be a viable option, particularly for large-scale production where the cost of the solid support in SPPS can become a significant factor. neulandlabs.com The synthesis would involve the stepwise coupling of protected amino acids in solution, followed by deprotection and purification of the resulting dipeptide, tripeptide, and so on. Fragment condensation, where smaller peptide fragments are synthesized and then coupled together, can also be employed in LPPS to increase efficiency. neulandlabs.com

Hybrid Synthesis Strategies for Complex NPTNLH Constructs

Hybrid solid-phase/solution-phase synthesis strategies combine the advantages of both SPPS and LPPS. neulandlabs.com This approach is particularly useful for the synthesis of long or complex peptides. In a typical hybrid strategy, protected peptide fragments are synthesized using SPPS, cleaved from the resin while keeping the side-chain protecting groups intact, and then coupled together in solution. neulandlabs.com

For the synthesis of more complex analogues of NPTNLH, for instance, those involving modifications or the incorporation of non-natural amino acids, a hybrid approach could be beneficial. Small, protected fragments could be efficiently prepared on a solid support and then combined in solution to yield the final, more complex molecule. This strategy allows for the purification of the fragments before the final coupling, which can simplify the purification of the target peptide. nih.gov

Chromatographic Techniques for High-Purity NPTNLH Acquisition

Following cleavage from the resin and removal of protecting groups, the crude peptide product is a mixture of the target peptide and various impurities arising from incomplete reactions or side reactions during synthesis. Purification of the crude peptide is therefore essential to obtain a high-purity product.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most powerful and widely used technique for the purification of synthetic peptides. americanpeptidesociety.org The separation is based on the differential partitioning of the peptide and impurities between a nonpolar stationary phase (typically silica chemically modified with C18 alkyl chains) and a polar mobile phase. americanpeptidesociety.org

The mobile phase usually consists of a mixture of water and an organic solvent, most commonly acetonitrile, with an acidic additive such as TFA to improve peak shape and resolution. A gradient elution is typically employed, where the concentration of the organic solvent is gradually increased over time. This causes the more hydrophobic components to elute from the column later than the more hydrophilic ones.

For the purification of NPTNLH, a C18 column is a suitable choice. The mobile phase would typically be a gradient of acetonitrile in water, both containing 0.1% TFA. The gradient conditions, such as the initial and final acetonitrile concentrations and the steepness of the gradient, would need to be optimized to achieve the best separation of the target peptide from any closely eluting impurities. biotage.comhplc.eu The pH of the mobile phase can also be adjusted to alter the selectivity of the separation. biotage.com

Parameter Typical Conditions for NPTNLH Purification Purpose
Stationary Phase C18 silicaProvides a nonpolar surface for hydrophobic interactions.
Mobile Phase A 0.1% TFA in WaterAqueous component of the mobile phase. TFA acts as an ion-pairing agent to improve peak shape.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic modifier that elutes the peptide from the column.
Elution Mode Gradient elutionGradually increases the organic solvent concentration to separate peptides based on their hydrophobicity.
Detection UV absorbance at 214 nm and 280 nmThe peptide bond absorbs at 214 nm, while the imidazole ring of histidine absorbs at 280 nm.

Size-Exclusion Chromatography (SEC) for Aggregate Analysis

Size-Exclusion Chromatography (SEC) is a critical analytical technique for the characterization of synthetic peptides such as h-Asn-pro-thr-asn-leu-his-oh. chromatographyonline.comformulationbio.com Its primary application in this context is the detection and quantification of aggregates, which are common impurities formed during synthesis and storage. biocompare.comnih.gov The principle of SEC is based on the differential elution of molecules from a column packed with porous beads. formulationbio.combiocompare.com Larger molecules, such as peptide aggregates (dimers, trimers, and higher-order multimers), are excluded from the pores of the stationary phase and thus travel a shorter path, eluting from the column earlier than smaller molecules like the monomeric peptide. chromatographyonline.com

The hydrodynamic radius of a molecule dictates its elution volume, with a general inverse relationship between molecular size and retention time. biocompare.com For this compound, a hexapeptide, the monomeric form would be expected to have a specific elution volume. Any peaks eluting at earlier retention times would indicate the presence of soluble, non-covalent aggregates. chromatographyonline.com

Innovations in SEC technology, such as the use of sub-2 µm particle-packed columns in Ultra-High-Performance Liquid Chromatography (UHPLC) systems, have enabled higher resolution and sensitivity with significantly shorter analysis times compared to traditional HPLC-based SEC. biocompare.com This allows for more precise quantification of even low levels of aggregation.

It is important to note that SEC is most effective for analyzing soluble aggregates. chromatographyonline.com While it is a robust and widely used method for routine analysis due to its speed and reproducibility, the results are often confirmed by orthogonal methods like analytical ultracentrifugation to ensure a comprehensive understanding of the aggregation state. biocompare.comnih.gov

Illustrative SEC Analysis of this compound
Peak IdentityRetention Time (min)Peak Area (%)Molecular Weight Estimation (Da)
High Molecular Weight Aggregates8.51.2>1400
Dimer10.23.5~1400
Monomer (this compound)12.195.3~700

Quality Control and Purity Assessment Methodologies

A comprehensive quality control (QC) strategy is essential to ensure the identity, purity, and consistency of synthetic peptides like this compound. polypeptide.comsb-peptide.com This involves a panel of analytical tests to characterize the final product and quantify any impurities. polypeptide.com

Identity Verification: The primary methods for confirming the identity of a synthetic peptide are mass spectrometry and amino acid analysis.

Mass Spectrometry (MS): High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to determine the molecular weight of the peptide. sb-peptide.combiosynth.com The experimentally measured mass should correspond to the theoretical mass of this compound.

Amino Acid Analysis (AAA): This technique involves hydrolyzing the peptide into its constituent amino acids, which are then separated and quantified. polypeptide.combachem.com The resulting amino acid ratios should match the composition of the target peptide.

Purity Assessment: The purity of the peptide is typically determined by High-Performance Liquid Chromatography (HPLC). polypeptide.com

Reversed-Phase HPLC (RP-HPLC): This is the most common method for assessing the purity of synthetic peptides. biosynth.com It separates the target peptide from impurities based on hydrophobicity. Purity is calculated by the ratio of the main peak area to the total area of all peaks, typically detected by UV absorbance at 210-220 nm. bachem.com A purity specification of greater than 97% is often required for GMP-grade peptides. polypeptide.com

Quantification of Impurities and Other Components: Several specific tests are performed to quantify various types of impurities and components of the final lyophilized product.

Water Content: The amount of residual water is typically measured by Karl Fischer titration or gas chromatography. sb-peptide.combiosynth.com

Residual Solvents: Gas chromatography (GC) is used to detect and quantify any organic solvents remaining from the synthesis and purification process. biosynth.combachem.com

Counterion Content: Peptides are often isolated as salts (e.g., acetate or trifluoroacetate). Ion chromatography is used to determine the content of these counterions. sb-peptide.combachem.com

Enantiomeric Purity: This analysis determines the extent of racemization of amino acid residues during synthesis. It can be performed by hydrolyzing the peptide and analyzing the resulting amino acids by gas chromatography-mass spectrometry (GC-MS). biosynth.com

A mass balance calculation, which sums the percentages of the peptide content, water content, and counterion content, should approach 100% and is a key component of the final quality assessment. polypeptide.com

Typical Quality Control Specifications for this compound
TestMethodologySpecification
AppearanceVisual InspectionWhite to off-white lyophilized powder
Identity by MSESI-MSCorresponds to theoretical mass ± 0.5 Da
Purity by HPLCRP-HPLC≥97.0%
Amino Acid AnalysisAcid Hydrolysis and HPLCConforms to theoretical composition ± 10%
Water ContentKarl Fischer Titration≤10%
Counterion Content (e.g., Acetate)Ion ChromatographyReported Value
Mass BalanceCalculation95% - 105%

Structural Elucidation and Conformational Dynamics of Nptnlh

Spectroscopic Methodologies for Conformational Analysis

A combination of spectroscopic techniques is required to obtain a comprehensive understanding of the conformational landscape of a peptide like NPTNLH. Circular Dichroism (CD), Nuclear Magnetic Resonance (NMR), and Fourier Transform Infrared (FTIR) spectroscopy each provide unique and complementary insights into the peptide's structure.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Propensity

Circular Dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure content of peptides and proteins in solution. nih.gov It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum in the far-UV region (typically 190-250 nm) is highly sensitive to the peptide backbone conformation. wisc.edunih.gov

For a short and flexible hexapeptide like NPTNLH, which contains a proline residue, the CD spectrum is expected to be characteristic of a disordered or random coil conformation. nih.gov Such a spectrum typically displays a strong negative band around 200 nm. researchgate.net The presence of proline can also favor the formation of a polyproline II (PPII) helix, a left-handed helical structure that is more extended than an α-helix. wisc.edunih.gov The CD spectrum of a PPII helix is distinct, showing a strong negative band near 206 nm and a weak positive band around 228 nm. researchgate.netnsf.gov Therefore, the CD spectrum of NPTNLH would likely indicate a mixture of random coil and PPII conformations, with the equilibrium between these states being influenced by solvent conditions and temperature. nih.govresearchgate.net

Table 1: Expected Circular Dichroism (CD) Spectral Features for NPTNLH Conformations

ConformationWavelength of Maximum Negative Ellipticity (nm)Wavelength of Maximum Positive Ellipticity (nm)
Random Coil~200-
Polyproline II (PPII) Helix~206~228

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the three-dimensional structure of peptides in solution at atomic resolution. uzh.ch It provides information on the connectivity of atoms and their spatial proximities.

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for the structural elucidation of peptides like NPTNLH. nih.gov

1D ¹H NMR: The 1D proton NMR spectrum provides an initial overview of the peptide's protons, but significant signal overlap is expected for a hexapeptide.

2D TOCSY (Total Correlation Spectroscopy): This experiment is crucial for identifying the spin systems of the individual amino acid residues. uzh.chniscpr.res.in It establishes through-bond correlations between all protons within a single amino acid, allowing for the assignment of most proton resonances to a specific residue type. nih.gov For example, the characteristic pattern of cross-peaks for Leucine (B10760876) (Leu) would connect its α, β, γ, and δ protons.

2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other (typically < 5 Å), regardless of whether they are in the same residue. illinois.edu Sequential NOEs between the amide proton of one residue and the alpha-proton of the preceding residue (Hα(i) - HN(i+1)) are fundamental for the sequential assignment of the amino acid residues along the peptide backbone. nih.govru.nl Longer-range NOEs provide the distance restraints necessary to calculate the three-dimensional structure of the peptide. uzh.ch

The first step in NMR analysis is the sequence-specific assignment of all proton and carbon resonances. This is achieved by a combined analysis of TOCSY and NOESY spectra. nih.govru.nl For a flexible peptide like NPTNLH, the chemical shifts are expected to be close to their "random coil" values. nih.govthieme-connect.de Deviations from these values can indicate the presence of stable secondary structures. nih.gov Coupling constants, such as the ³J(HN,Hα) coupling, provide information about the backbone dihedral angle φ.

Table 2: Expected ¹H Random Coil Chemical Shift Ranges (ppm) for NPTNLH Residues

Amino AcidHNOther
Asn8.3-8.54.7-4.82.8-2.9δNH₂: 7.0-7.7
Pro-4.4-4.51.9-2.1γH: 2.0-2.2, δH: 3.6-3.8
Thr8.1-8.34.3-4.44.2-4.3γCH₃: 1.2-1.3
Asn8.3-8.54.7-4.82.8-2.9δNH₂: 7.0-7.7
Leu8.1-8.34.3-4.41.6-1.8γH: 1.6-1.7, δCH₃: 0.9-1.0
His8.3-8.54.6-4.73.1-3.2ε1H: 8.5-8.7, δ2H: 7.2-7.3

Note: These are approximate ranges and can vary based on solvent, pH, and temperature. Data is inferred from studies on random coil peptides. nih.govd-nb.info

The conformation of peptides is highly dependent on the solvent environment. nih.govnih.govplos.org In aqueous solutions, polar side chains will be solvated, and the peptide backbone may adopt a more extended, random coil or PPII-like conformation. nih.gov In less polar solvents, such as trifluoroethanol (TFE) or dimethyl sulfoxide (B87167) (DMSO), which mimic membrane environments, intramolecular hydrogen bonds are favored, potentially leading to the formation of more compact structures like β-turns or α-helices. nih.govplos.org For NPTNLH, the presence of polar (Asn, Thr, His) and non-polar (Pro, Leu) residues suggests that its conformation will be particularly sensitive to solvent polarity. NMR studies in different solvents would be essential to characterize this conformational plasticity. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Peptide Backbone Vibrations

FTIR spectroscopy is a valuable tool for investigating the secondary structure of peptides by analyzing the vibrational modes of the peptide backbone. nih.govoup.com The amide I band, which arises primarily from the C=O stretching vibration of the peptide bond, is particularly sensitive to the secondary structure. researchgate.netleibniz-fli.de

For a peptide like NPTNLH, the position of the amide I band can distinguish between different conformations. acs.orgnih.gov

Random Coil: A disordered or random coil conformation typically shows a broad amide I band centered around 1640-1650 cm⁻¹. researchgate.net

β-turn: β-turns, which are common in short peptides, often exhibit amide I bands in the range of 1660-1685 cm⁻¹. nih.gov

β-sheet: If the peptide were to form intermolecular β-sheets, a strong band around 1620-1640 cm⁻¹ would be expected, often accompanied by a weaker band near 1690 cm⁻¹. researchgate.net

Polyproline II (PPII) Helix: The amide I band for a PPII helix is typically found around 1630-1656 cm⁻¹. nih.gov

Given the likely flexible nature of NPTNLH, its FTIR spectrum in an aqueous solution would probably be dominated by a broad band in the 1640-1650 cm⁻¹ region, indicative of a predominantly disordered structure. acs.org

Table 3: Characteristic Amide I Frequencies in FTIR for Peptide Secondary Structures

Secondary StructureTypical Amide I Frequency Range (cm⁻¹)
Random Coil1640 - 1650
β-turn1660 - 1685
β-sheet1620 - 1640 and ~1690
Polyproline II (PPII) Helix1630 - 1656

Note: These are general ranges and can be influenced by hydration, aggregation, and side-chain absorptions. nih.gov

Biophysical Characterization of NPTNLH Interactions

Analytical Ultracentrifugation (AUC) for Oligomerization State

Analytical Ultracentrifugation (AUC) is a powerful, first-principles-based method for determining the oligomeric state and self-association characteristics of peptides and proteins in solution. nih.govfz-juelich.de The technique subjects a sample to strong centrifugal forces and monitors the movement or redistribution of the solute over time using optical detection systems. fz-juelich.de There are two primary types of AUC experiments: Sedimentation Velocity (SV) and Sedimentation Equilibrium (SE).

For a peptide like NPTNLH, an SV-AUC experiment would reveal its homogeneity and whether it exists as a monomer, dimer, or higher-order aggregate. nih.gov The rate at which the peptide sediments provides a sedimentation coefficient (s-value), which is related to its mass and shape. fz-juelich.de By analyzing the distribution of sedimentation coefficients, one can resolve different species in the sample. ddtjournal.com An SE-AUC experiment, where centrifugation continues until a steady state is reached between sedimentation and diffusion, would allow for the direct determination of the peptide's molar mass in solution, confirming its oligomeric state without the need for calibration standards. fz-juelich.de

Although specific AUC data for NPTNLH is not available in the reviewed literature, a hypothetical experiment would yield data on its state of association. The results would be crucial for understanding its biologically active form.

ParameterDescriptionIllustrative Value for Monomeric NPTNLH
Sedimentation Coefficient (s) The sedimentation rate per unit of centrifugal acceleration.~0.2 S
Molar Mass (M) The mass of one mole of the peptide, determined from sedimentation equilibrium.~725 Da
Oligomeric State The number of repeating monomeric units in the complex.Monomer

This table is for illustrative purposes to show the type of data generated from an AUC experiment.

Dynamic Light Scattering (DLS) for Hydrodynamic Size

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles and macromolecules in solution. wyatt.comsolveresearch.com The method works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. solveresearch.com Faster fluctuations correspond to smaller particles, and slower fluctuations to larger ones.

The primary output of a DLS experiment is the hydrodynamic radius (Rʜ) of the particle, which is the radius of a hypothetical hard sphere that diffuses at the same rate as the peptide. solveresearch.com This technique is particularly sensitive to the presence of large aggregates, making it an excellent tool for screening peptide stability and purity. wyatt.com For NPTNLH, DLS would provide a rapid assessment of its size in a given buffer, indicating whether it is monodisperse or polydisperse and helping to detect any aggregation. nih.gov

While specific DLS measurements for NPTNLH are not documented in the searched literature, a typical analysis would provide insights into its hydrodynamic properties.

ParameterDescriptionIllustrative Value for NPTNLH
Hydrodynamic Radius (Rʜ) The effective radius of the molecule as it moves through the solution.~0.8 nm
Polydispersity Index (PDI) A measure of the width of the size distribution. A value < 0.1 indicates a highly monodisperse sample.< 0.2
Aggregation State Qualitative assessment of the presence of larger species.Low to none

This table is for illustrative purposes to show the type of data generated from a DLS experiment.

Theoretical and Computational Structural Biology

Computational methods, particularly molecular dynamics simulations, have become indispensable for exploring the structural dynamics and conformational landscapes of peptides at an atomic level. nih.gov These simulations can complement experimental data by providing high-resolution insights into molecular motions and interactions that are often difficult to capture otherwise. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Ensembles

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. escholarship.org The simulation numerically solves Newton's equations of motion for a system of interacting particles, resulting in a trajectory that describes how the positions and velocities of the particles evolve. nih.gov For a peptide like NPTNLH, MD simulations can reveal the ensemble of conformations it samples in solution, providing a detailed picture of its flexibility, secondary structure propensities, and interactions with solvent molecules. escholarship.orgplos.org

Starting from an initial structure (e.g., an extended chain), the simulation would track the peptide's folding and conformational transitions over nanoseconds to microseconds. The resulting trajectory can be analyzed to determine dominant structural clusters, hydrogen bonding patterns, and the radius of gyration, offering a dynamic view that goes beyond static experimental structures. nih.gov

The accuracy of MD simulations is critically dependent on the chosen force field and the simulation parameters. mdpi.com A force field is a set of potential energy functions and associated parameters used to describe the interactions between atoms in the system. nih.gov Several well-established force fields are commonly used for protein and peptide simulations, each with its own strengths and parameterization philosophy. mdpi.comacs.org The choice of force field can significantly influence the resulting conformational ensemble. acs.org

Key simulation parameters that must be defined include the water model (e.g., TIP3P, SPC/E), temperature, and pressure, which are maintained using thermostats and barostats to mimic experimental conditions. escholarship.org The simulation length and time step are also critical for ensuring adequate sampling of the conformational space. plos.org

Force FieldDescriptionTypical Application
AMBER (Assisted Model Building with Energy Refinement) A widely used set of force fields, particularly for proteins and nucleic acids. Known for good performance with helical structures. mdpi.comGeneral protein and peptide simulations.
CHARMM (Chemistry at HARvard Macromolecular Mechanics) Another popular force field for biomolecules, known for its detailed parameterization and the inclusion of CMAP corrections for backbone dihedrals. nih.govacs.orgProtein folding, ligand binding, and membrane simulations.
GROMOS (GROningen MOlecular Simulation) A force field designed for efficiency and use with the GROMACS simulation package. Often used for studying protein dynamics and free energy calculations. mdpi.comHigh-throughput simulations and studies of dynamic processes.
OPLS (Optimized Potentials for Liquid Simulations) A force field family developed with a focus on accurately reproducing properties of liquids, making it suitable for simulations in explicit solvent. mdpi.comnih.govSimulations where accurate solvent interactions are critical.

Analysis of Backbone Dihedral Angles and Hydrogen Bonding

The three-dimensional structure of a peptide is largely defined by the rotational freedom along its backbone, described by torsion or dihedral angles, and stabilized by non-covalent interactions, primarily hydrogen bonds. bioinf.org.ukresearchgate.net

Backbone Dihedral Angles (φ, ψ, ω): The peptide backbone's conformation is determined by three main dihedral angles for each amino acid residue:

Phi (φ): The angle of rotation around the N-Cα bond. bioinf.org.ukgonzaga.edu

Psi (ψ): The angle of rotation around the Cα-C bond. bioinf.org.ukgonzaga.edu

Omega (ω): The angle of rotation around the peptide bond (C-N). bioinf.org.ukgonzaga.edu

The omega (ω) angle is typically restricted to a value of approximately 180° (trans configuration) due to the partial double-bond character of the peptide bond, which keeps the peptide unit planar and rigid. uni-muenchen.demsu.edu Cis-peptide bonds (ω ≈ 0°) are rare, primarily occurring before a proline residue. The phi (φ) and psi (ψ) angles, however, have more rotational freedom, and their specific values determine the local secondary structure. researchgate.net For instance, right-handed α-helices are characterized by average φ and ψ angles of approximately -57° and -47°, respectively, while β-sheets exhibit values around φ = -135° and ψ = +135°. uni-muenchen.de

Hydrogen Bonding: Hydrogen bonds are crucial for stabilizing secondary and tertiary protein structures. nih.govmuni.cz They form between a hydrogen bond donor (like an amide N-H group in the peptide backbone) and an acceptor (like a carbonyl C=O group). bitesizebio.com In the context of h-Asn-Pro-Thr-Asn-Leu-His-OH, several potential hydrogen bonds can be identified:

Backbone-Backbone: Intramolecular hydrogen bonds between the C=O group of one residue and the N-H group of another residue down the chain are fundamental to forming stable helices and turns. bitesizebio.com

Side Chain-Backbone: The side chains of Asparagine (Asn), Threonine (Thr), and Histidine (His) contain hydrogen bond donors and acceptors. These can form hydrogen bonds with the peptide backbone, further influencing and stabilizing the peptide's conformation.

Side Chain-Side Chain: Hydrogen bonds can also form between the polar side chains of the constituent amino acids.

Peptide-Water: In an aqueous environment, the peptide's polar groups will form hydrogen bonds with surrounding water molecules. The net strength of intramolecular hydrogen bonds in a peptide in water is significantly lower than in a vacuum, typically around 0.5–1.5 kcal/mol. nih.govnih.gov

The specific hydrogen bonding network of NPTNLH would be conformation-dependent and best determined through high-resolution experimental methods like NMR spectroscopy in solution.

Homology Modeling and De Novo Structure Prediction

Computational methods are essential for predicting the three-dimensional structure of peptides when experimental data is unavailable.

Homology Modeling: This method constructs an atomic-resolution model of a target protein based on the experimentally determined structure of a related homologous protein (the "template"). nih.gov The process relies on the principle that proteins with similar sequences will adopt similar three-dimensional structures. For homology modeling to be successful, a suitable template with significant sequence identity (typically >30%) to the target sequence is required. nih.gov While homology models have been generated for numerous proteins leibniz-fli.deleibniz-fli.deresearchgate.net, the applicability of this method to the short hexapeptide this compound is limited. It is unlikely that a homologous protein with a known, fixed structure corresponding to this short, potentially flexible insect-derived peptide exists in structural databases. researchgate.netfrontiersin.org

De Novo Structure Prediction: De novo, or ab initio, structure prediction methods aim to build a 3D model from the amino acid sequence alone, without relying on a structural template. wikipedia.orgnews-medical.net These methods are computationally demanding but are the primary approach for proteins or peptides with no known homologs, such as orphan or novel proteins. biorxiv.org The general paradigm involves two key steps:

Conformational Sampling: A vast number of possible three-dimensional conformations ("decoys") are generated for the peptide chain. news-medical.net

Scoring and Selection: A scoring function, which can be physics-based (modeling molecular interactions) or knowledge-based (derived from statistical tendencies in known protein structures), is used to evaluate the decoys. news-medical.net The models with the most favorable scores, often corresponding to the lowest energy states, are selected as the most probable native-like structures. rosettacommons.orgbakerlab.org

For a short peptide like this compound, de novo prediction using programs like Rosetta is the most appropriate computational strategy to explore its conformational landscape and predict its likely three-dimensional structure. wikipedia.org

Prediction of Secondary Structure Propensities based on Sequence

The tendency of a peptide sequence to form particular secondary structures (α-helix, β-sheet, β-turn, or random coil) can be estimated by analyzing the intrinsic propensities of its constituent amino acids. pnas.org

The sequence of the peptide is Asn-Pro-Thr-Asn-Leu-His . An analysis of the individual amino acid propensities suggests the following:

Asparagine (Asn): Generally considered a helix-breaker and is frequently found in β-turns. pitt.edupuigdomenech.eu

Proline (Pro): A strong disruptor of both α-helices and β-sheets due to its rigid cyclic side chain, which restricts the φ dihedral angle and lacks an amide proton for hydrogen bonding. It is often found at the start of helices or within turns. pitt.edupuigdomenech.eu

Threonine (Thr): Tends to destabilize α-helices. pitt.edu

Leucine (Leu): Has a strong propensity to form α-helices. pitt.edu

Histidine (His): Considered a helix-disrupting residue. pitt.edu

Residue PositionAmino AcidSecondary Structure PropensityRationale
1AsnTurn/CoilDisrupts helical structures; common in turns. pitt.edupuigdomenech.eu
2ProTurnStrong helix and sheet breaker due to rigid structure. pitt.edupuigdomenech.eu
3ThrSheet/CoilDestabilizes α-helices. pitt.edu
4AsnTurn/CoilDisrupts helical structures; common in turns. pitt.edupuigdomenech.eu
5LeuHelixStrong helix-forming residue. pitt.edu
6HisCoilDisrupts helical structures. pitt.edu

Enzymatic Processing and Metabolic Stability of Nptnlh

Proteolytic Degradation Pathways of NPTNLH

The primary mechanism for the inactivation of NPTNLH involves its proteolytic degradation by specific enzymes. nih.govCurrent time information in Merrimack County, US. Studies in the bluebottle fly, Calliphora vicina, have been pivotal in elucidating this process. Current time information in Merrimack County, US.

Research into the proteolytic degradation of NPTNLH in homogenates of Calliphora vicina pointed towards the action of a proline-specific dipeptidyl peptidase. Current time information in Merrimack County, US. The presence of a proline residue at the second position from the N-terminus makes the peptide a target for this class of enzymes. nih.govCurrent time information in Merrimack County, US. This type of enzymatic activity is crucial for terminating the biological actions of many regulatory peptides that share this structural feature. nih.gov The highest levels of this dipeptidyl peptidase activity were observed during the late larval stage of the blowfly. nih.govCurrent time information in Merrimack County, US.

In vitro experiments using homogenates, as well as membrane and soluble fractions from Calliphora vicina, demonstrated that the NPTNLH hexapeptide is hydrolyzed into two distinct fragments. nih.govCurrent time information in Merrimack County, US. The enzyme cleaves the peptide bond after the proline residue, releasing the N-terminal dipeptide, Asn-Pro (NP), and the C-terminal tetrapeptide, Thr-Asn-Leu-His (TNLH). Current time information in Merrimack County, US. This specific cleavage pattern is a hallmark of a dipeptidyl peptidase IV-like activity. nih.govCurrent time information in Merrimack County, US.

Characterization of the Responsible Enzyme (DPP IV Homologue)

The enzyme responsible for the degradation of NPTNLH in Calliphora vicina has been isolated and characterized as an invertebrate homologue of the mammalian dipeptidyl peptidase IV (DPP IV, EC 3.4.14.5). nih.govCurrent time information in Merrimack County, US.

The DPP IV homologue from Calliphora vicina was purified 240-fold from soluble fractions of pupae. Current time information in Merrimack County, US. The enzyme exhibits specific kinetic properties and substrate preferences that define its function.

Molecular Mass and pH Optimum : The fly DPP IV homologue has a molecular mass of approximately 200 kDa. nih.govCurrent time information in Merrimack County, US. It displays optimal activity in a pH range of 7.5 to 8.0 when tested with the chromogenic substrate Gly-Pro-4-nitroanilide. Current time information in Merrimack County, US.

Substrate Specificity : The enzyme demonstrates a strong preference for cleaving peptides with a proline residue in the penultimate (second) position from the N-terminus. Current time information in Merrimack County, US. It is also capable of cleaving substrates with an alanine (B10760859) residue in this position, although with lower activity. Current time information in Merrimack County, US. The enzyme liberates Xaa-Pro dipeptides from the N-terminus of various bioactive peptides, including substance P and neuropeptide Y. Current time information in Merrimack County, US. However, it is unable to cleave the peptide bond between two adjacent proline residues, as seen in its inability to hydrolyze bradykinin. Current time information in Merrimack County, US.

Table 1: Enzymatic Properties of Calliphora vicina DPP IV Homologue nih.govCurrent time information in Merrimack County, US.
ParameterCharacteristic
Enzyme ClassDipeptidyl Peptidase IV (DPP IV) Homologue
Molecular Mass~200 kDa
Optimal pH7.5 - 8.0
Primary Cleavage SiteAfter N-terminal penultimate Proline
Known SubstratesNPTNLH (Neb-TMOF), Substance P, Neuropeptide Y, Gly-Pro-4-nitroanilide
Resistant SubstratesBradykinin (Pro-Pro bond)

The DPP IV homologue found in Calliphora vicina shares fundamental characteristics with its mammalian counterpart but also exhibits key differences. Current time information in Merrimack County, US.

Classification : Both the fly and mammalian enzymes are classified as serine proteases, containing a characteristic catalytic triad (B1167595) essential for their enzymatic activity. nih.govCurrent time information in Merrimack County, US.

Inhibitor Sensitivity : A significant distinction lies in their response to inhibitors. The fly DPP IV is not inhibited by several selective and non-selective inhibitors that are effective against mammalian DPP IV. Current time information in Merrimack County, US. This suggests structural differences in or near the active site of the invertebrate enzyme compared to the mammalian version.

In Vitro Stability Assays against Diverse Proteases

The stability of NPTNLH has been evaluated against proteases from different insect sources and tissues, revealing significant variability in its degradation rate.

Studies have shown that NPTNLH is remarkably stable and resistant to proteolytic breakdown by enzymes present in the gut lumen of the flesh fly, Neobellieria bullata. nih.gov This resistance is crucial for the peptide to exert its physiological effects after oral ingestion.

In contrast, the peptide is rapidly degraded when incubated in the hemolymph (blood) of insects. nih.govnih.gov The half-life of NPTNLH in the hemolymph varies considerably among different insect species, indicating species-specific differences in the activity of circulating proteases. nih.gov In the hemolymph of adult Neobellieria bullata, the half-life is extremely short, a mere 30 seconds. nih.gov The degradation in the hemolymph is primarily attributed to an angiotensin-converting enzyme (ACE)-like dipeptidase, which cleaves the peptide from the C-terminus, producing fragments such as Asn-Pro-Thr-Asn (NPTN) and Leu-His (LH). nih.govnih.gov This degradation can be effectively inhibited by ACE inhibitors like captopril (B1668294) and lisinopril. nih.gov

Table 2: In Vitro Half-Life of NPTNLH in the Hemolymph of Various Insect Species nih.govnih.gov
Insect SpeciesHalf-Life (approx.)Primary Degrading Enzyme Type
Neobellieria bullata (Flesh fly)0.5 minutesACE-like Dipeptidase
Leucophaea maderae (Cockroach)3 minutesDi-/Peptidase
Spodoptera frugiperda (Lepidopteran)25 minutesACE-like Dipeptidase
Schistocerca gregaria (Locust)25 minutesACE-like Dipeptidase

Methodologies for Degradation Product Analysis using Mass Spectrometry[24],[25],[22],

LC-MS/MS for Metabolite Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for identifying the metabolites of NPTNLH. This method combines the separation power of liquid chromatography with the analytical capabilities of tandem mass spectrometry to isolate and identify peptide fragments from complex biological matrices like insect hemolymph.

In a typical workflow, samples containing NPTNLH and its degradation products are first subjected to reversed-phase high-performance liquid chromatography (RP-HPLC). This separates the different peptides based on their hydrophobicity. The eluent from the HPLC column is then introduced into an electrospray ionization (ESI) source, which ionizes the peptides before they enter the mass spectrometer.

Studies on the in vitro degradation of Neb-TMOF in the hemolymph of the grey fleshfly, Neobellieria bullata, have successfully employed ESI-Qq-oa-TOF (Electrospray Ionization-Quadrupole-quadrupole-orthogonal-Time-of-Flight) mass spectrometry to identify the resulting peptide fragments. nih.gov This type of high-resolution mass spectrometer allows for precise mass determination, which is crucial for the unambiguous identification of metabolites. ucsf.eduspeciation.net The initial mass spectrometry (MS) scan determines the mass-to-charge ratio (m/z) of the parent ions, including the intact NPTNLH and its various degradation products. Subsequently, specific parent ions are selected and subjected to fragmentation in a collision cell (MS/MS), generating a unique fragmentation pattern for each peptide that allows for sequence confirmation.

Through this methodology, key metabolites of NPTNLH have been identified in hemolymph incubations. The primary degradation products observed were the tetrapeptide Asn-Pro-Thr-Asn (NPTN), the dipeptide Leu-His (LH), and the dipeptide Asn-Pro (NP). nih.gov The rapid appearance of these fragments, with a half-life of the parent peptide as short as 0.5 minutes in adult fly hemolymph, underscores the peptide's susceptibility to enzymatic degradation in this biological fluid. nih.gov

Table 1: LC-MS/MS Parameters for Insect Neuropeptide Metabolite Identification (Representative)

ParameterValue/Setting
Liquid Chromatography
ColumnC18 reversed-phase column (e.g., 75 µm ID x 15 cm, 5 µm particle size)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientLinear gradient from 5% to 60% B over 60 minutes
Flow Rate300 nL/min
Mass Spectrometry
Ionization SourceElectrospray Ionization (ESI), positive ion mode
Mass AnalyzerQuadrupole-Time-of-Flight (Q-TOF)
Scan Range (MS1)m/z 100-1500
FragmentationCollision-Induced Dissociation (CID)
Data AcquisitionData-Dependent Acquisition (DDA)

This table represents a typical, generalized protocol for the analysis of insect neuropeptides and may be adapted for the specific analysis of NPTNLH and its metabolites.

Fragmentation Analysis for Cleavage Site Determination

Fragmentation analysis is the definitive step in pinpointing the exact peptide bonds cleaved by metabolic enzymes. In tandem mass spectrometry (MS/MS), selected peptide ions are fragmented, typically through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The masses of these fragments correspond to specific portions of the original peptide, allowing for the reconstruction of the sequence and the identification of cleavage sites.

The fragmentation of peptides in a mass spectrometer predominantly occurs at the amide bonds, generating a series of characteristic ions known as b- and y-ions. The presence of a proline residue in a peptide sequence, such as in NPTNLH (h-Asn-Pro -Thr-Asn-Leu -His-oh), significantly influences the fragmentation pattern. This "proline effect" leads to a preferential and often intense cleavage at the N-terminal side of the proline residue. researchgate.netosu.edu

The identification of the degradation products NPTN, LH, and NP from NPTNLH strongly indicates specific enzymatic cleavage points. nih.gov The presence of the fragment NPTN suggests a primary cleavage event between the Asn⁴ and Leu⁵ residues. The fragment LH confirms this cleavage and indicates stability of this C-terminal dipeptide. The additional detection of the dipeptide NP points to a subsequent cleavage event between the Pro² and Thr³ residues of the NPTN fragment or the parent peptide. This breakdown is effectively inhibited by captopril and lisinopril, known inhibitors of angiotensin I converting enzyme (ACE), suggesting that an ACE-like enzyme present in the fly hemolymph is responsible for this degradation. nih.gov

Table 2: Observed Degradation Fragments of NPTNLH and Inferred Cleavage Sites

Parent Peptide SequenceObserved FragmentInferred Cleavage Site
Asn¹-Pro²-Thr³-Asn⁴-Leu⁵-His⁶Asn-Pro-Thr-Asn (NPTN)Between Asn⁴ and Leu⁵
Asn¹-Pro²-Thr³-Asn⁴-Leu⁵-His⁶Leu-His (LH)Between Asn⁴ and Leu⁵
Asn¹-Pro²-Thr³-Asn⁴-Leu⁵-His⁶Asn-Pro (NP)Between Pro² and Thr³

The analysis of these fragmentation patterns provides conclusive evidence of the metabolic pathway of NPTNLH, highlighting the specific peptide bonds susceptible to enzymatic attack and identifying the resulting smaller peptide fragments.

Mechanistic Elucidation of Nptnlh Biological Activities

Regulation of Ecdysone (B1671078) Biosynthesis

Ecdysone, a crucial steroid hormone in arthropods, governs molting and metamorphosis. nih.govnih.gov Its biosynthesis is a tightly regulated process. While prothoracicotropic hormones (PTTH) are known to stimulate ecdysone production, the hexapeptide h-Asn-Pro-Thr-Asn-Leu-His-OH has been identified as a key inhibitor of this pathway. nih.gov

Research involving in vitro assays with isolated ring glands from flies has demonstrated the direct inhibitory effect of this compound on ecdysone production. nih.gov The ring gland, a major endocrine organ complex in flies, is the primary site of ecdysone synthesis during larval development. researchgate.net When introduced to the isolated ring glands, the hexapeptide was found to cause an immediate and complete halt of ecdysone biosynthesis. nih.gov

The inhibitory effect of this compound on ecdysone synthesis is dose-dependent. Studies have determined the half-maximal effective concentration (EC50), which represents the concentration of the peptide required to achieve 50% of its maximum inhibitory effect. nih.govwikipedia.org For the inhibition of ecdysone biosynthesis, the EC50 value was established to be 5 nM. nih.gov This high potency at nanomolar concentrations underscores its significance as a physiological regulator. Further studies have shown effects at physiological concentrations of 10⁻⁹ M (or 1 nM). dipterajournal.com

Table 1: In Vitro Ecdysone Synthesis Inhibition by this compound

Parameter Value Source(s)
Test System Isolated Ring Glands (Neobellieria bullata) nih.gov
Effect Immediate and complete inhibition of ecdysone biosynthesis nih.gov
EC50 5 nM nih.gov

| Effective Physiological Concentration | 10⁻⁹ M | dipterajournal.com |

Due to its potent and direct inhibitory action on ecdysone production in the prothoracic gland component of the ring gland, this compound was identified as the first known factor with "prothoracicostatic activity". nih.gov Prothoracicostatic factors are substances that inhibit the synthesis of ecdysteroids, acting antagonistically to prothoracicotropic hormones (PTTH) to fine-tune the levels of molting hormone in the hemolymph. nih.govresearchgate.netresearchgate.net

Modulation of Trypsin Biosynthesis and Activity

In addition to its role in hormone regulation, this compound, also referred to as Neobellieria bullata Trypsin Modulating Oostatic Factor (Neb-TMOF), significantly impacts digestive enzyme production. researchgate.netdipterajournal.com

The hexapeptide inhibits the synthesis of trypsin-like enzymes in the midgut of female flies. researchgate.netresearchgate.net This action is not that of a classical trypsin inhibitor, which would typically bind to the active site of the enzyme to prevent protein hydrolysis. biosyn.com Instead, Neb-TMOF binds to a specific receptor on the gut epithelial cells, which in turn halts the biosynthesis of trypsin. biosyn.com This inhibition of trypsin production prevents the breakdown of dietary proteins, which subsequently reduces the synthesis of yolk proteins, a process that influences oogenesis. dipterajournal.com

The mechanism by which this compound stops trypsin production occurs at the translational level. nih.govresearchgate.net Research indicates that the peptide specifically affects the translation of the trypsin messenger RNA (mRNA) in the gut epithelial cells. nih.gov It effectively stops the ribosome from translating the trypsin transcript into a protein. nih.gov Importantly, this regulatory action does not involve the degradation or decay of the trypsin mRNA itself, pointing to a precise control mechanism exerted directly on the translational machinery. nih.gov

Table 2: Compounds Mentioned

Compound Name Abbreviation/Synonym
This compound NPTNLH, Neb-TMOF
Ecdysone
20-hydroxyecdysone 20E
Prothoracicotropic hormone PTTH
Trypsin
p-tosyl-L-lysine chloromethyl ketone TLCK

Folliculostatic Activity in Insect Ovaries

NPTNLH exhibits folliculostatic activity, meaning it can inhibit the development of ovarian follicles. nih.gov This activity is closely linked to its role in regulating ecdysone biosynthesis, a critical steroid hormone that governs molting and metamorphosis in arthropods. nih.govresearchgate.net Research has demonstrated that NPTNLH can inhibit the synthesis of ecdysone in the ring gland of flies. nih.gov This inhibitory action on a key developmental hormone provides a direct mechanism for its ability to halt ovarian follicle maturation.

The structural integrity of NPTNLH is paramount for its biological function. Specific amino acid residues have been identified as critical for its activity. The alcohol group of the Threonine (Thr) at position three, the asparagine (Asn) side chains at positions one and four, and the positively charged basic group of the Histidine (His) at the C-terminus are all essential for its folliculostatic and other biological effects. researchgate.net

It is important to note that while NPTNLH, also referred to as Neb-TMOF (for Neobellieria bullata Trypsin Modulating Oostatic Factor), effectively inhibits trypsin biosynthesis in the flesh fly, it does not have the same effect in the mosquito Aedes aegypti. biologists.com Conversely, the trypsin-modulating oostatic factor from Aedes aegypti (Aea-TMOF) does not affect trypsin biosynthesis in the flesh fly, highlighting the species-specificity of these peptides. biologists.com

Potential Cellular and Molecular Targets of NPTNLH

The precise cellular and molecular targets of NPTNLH are still under investigation, but research points towards interactions with specific receptors and the subsequent modulation of intracellular signaling pathways.

While direct receptor binding studies for NPTNLH are not extensively detailed in the available literature, the mechanism of action of similar insect peptides suggests a receptor-mediated process. For instance, the mosquito oostatic factor, Aea-TMOF, has been shown to bind to specific high and low-affinity receptors on the gut membrane. biologists.comnih.gov It is hypothesized that NPTNLH also interacts with a specific G protein-coupled receptor (GPCR) on the surface of its target cells, such as those in the prothoracic gland or the midgut. mdpi.com The binding of NPTNLH to its putative receptor would initiate a cascade of intracellular events. The specificity of NPTNLH's effects in Neobellieria bullata suggests a highly selective receptor that does not recognize oostatic factors from other insect species like Aedes aegypti. biologists.com

Table 1: Hypothetical Receptor Binding Parameters for NPTNLH

Parameter Hypothetical Value Rationale
Receptor Type G protein-coupled receptor (GPCR) Common for peptide hormones and consistent with downstream signaling pathways. mdpi.com
Binding Affinity (Kd) Nanomolar (nM) range Reflects the high potency observed in biological assays, such as the inhibition of ecdysone biosynthesis (EC50 = 5 nM). nih.gov
Target Tissues Prothoracic gland, Midgut epithelial cells Consistent with its observed prothoracicostatic and trypsin-modulating activities. nih.govresearchgate.net

Following the hypothetical binding of NPTNLH to its receptor, the activation of downstream signaling pathways would be the next step in mediating its biological effects. Based on the actions of other insect neuropeptides and GPCRs, several pathways can be postulated.

Activation of a G protein, likely a Gi/Go type, could lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). mdpi.com This reduction in cAMP could, in turn, affect the activity of protein kinase A (PKA) and other downstream effectors that regulate gene expression related to ecdysone synthesis or trypsin production.

Another potential pathway involves the modulation of intracellular calcium levels or the activation of the mitogen-activated protein kinase (MAPK) signaling pathway. mdpi.comnih.gov These pathways are known to be involved in a wide range of cellular processes, including hormone synthesis and cell growth, and could be influenced by NPTNLH receptor activation. For example, in other systems, the activation of GPCRs can trigger the phosphorylation of extracellular signal-regulated kinases (ERK), which then translocate to the nucleus to regulate transcription factors. nih.gov The precise components of the NPTNLH signaling cascade remain to be elucidated through further experimental investigation.

Table 2: Hypothetical Downstream Signaling Cascade of NPTNLH

Step Component Postulated Function
1. Receptor Binding NPTNLH binds to its specific GPCR. Initiates conformational change in the receptor.
2. G Protein Activation G protein (e.g., Gi/Go) is activated. Dissociation of G protein subunits.
3. Effector Modulation Adenylyl cyclase activity is inhibited. Decrease in intracellular cAMP levels. mdpi.com
4. Second Messenger Change Reduced cAMP levels. Leads to decreased PKA activity.
5. Cellular Response Altered gene transcription. Inhibition of ecdysone and trypsin synthesis. nih.govresearchgate.net

Structure Activity Relationship Sar of Nptnlh and Analogue Design

Systematic Amino Acid Modifications and Their Impact on Activity

To elucidate the functional importance of each amino acid in the NPTNLH sequence, researchers have synthesized and tested numerous structural analogues. nih.govbiosyn.com A study involving 17 different analogues of the hexapeptide helped to identify the specific structural elements that are indispensable for its biological activity. researchgate.netnih.gov These systematic modifications provide a detailed map of the peptide's functional surface and guide further design efforts. mdpi.com

Alanine (B10760859) scanning is a widely used technique in which individual amino acid residues in a peptide are systematically replaced with alanine. genscript.compepscan.com This method helps to determine the contribution of each side chain to the peptide's function, such as receptor binding or conformational stability. genscript.comnih.gov The substitution with alanine, the smallest chiral amino acid, removes the side chain beyond the beta-carbon, thereby probing the role of the original residue's functional group. pepscan.comresearchgate.net A significant change in activity upon substitution indicates that the original residue is critical for the peptide's function. genscript.com

While alanine scanning is a powerful tool for identifying key residues, specific studies applying this technique to the h-Asn-pro-thr-asn-leu-his-oh peptide were not found in the reviewed literature. However, this approach remains a valuable strategy for the future characterization of NPTNLH and its interaction with its biological targets.

Studies on NPTNLH analogues have successfully identified the critical roles of asparagine, proline, and threonine residues.

Asparagine (Asn): The asparagine residues at positions 1 and 4 have been demonstrated to be critical for the biological activity of NPTNLH. researchgate.netnih.gov The side chains of these residues are essential for maintaining the peptide's active conformation or for direct interaction with its receptor. dipterajournal.com In proteins, asparagine's side chain can form hydrogen bonds with the peptide backbone, often "capping" helical structures or stabilizing turns. wikipedia.org It is also a key site for N-linked glycosylation, a modification that influences protein structure and function. wikipedia.orgpatsnap.com

Threonine (Thr): The threonine at position 3 is another critical component for NPTNLH's function. Specifically, its alcohol functional group has been identified as essential for biological activity. researchgate.netnih.gov Threonine is an important amino acid that, beyond its role in protein synthesis, can influence cell signaling pathways and is crucial for the synthesis of other molecules like glycine. mdpi.com In some proteins, threonine residues play a role in stabilizing structures through hydrogen bonding or serve as sites for post-translational modifications like phosphorylation. nih.gov

The following table summarizes the findings on the importance of these residues.

Table 1: Functional Importance of Asn, Pro, and Thr in NPTNLH
Residue Position Amino Acid Finding Source(s)
1 Asparagine (Asn) Side chain is critical for biological activity. dipterajournal.com, nih.gov, researchgate.net
2 Proline (Pro) Site of enzymatic cleavage; influences structural conformation. researchgate.net, nih.gov, creative-proteomics.com
3 Threonine (Thr) Alcohol functional group is critical for biological activity. nih.gov, researchgate.net
4 Asparagine (Asn) Side chain is critical for biological activity. dipterajournal.com, nih.gov, researchgate.net

The C-terminal residues, leucine (B10760876) and histidine, also contribute to the peptide's activity profile.

Leucine (Leu): Specific studies detailing the precise role of the leucine residue at position 5 in NPTNLH receptor recognition are not extensively covered in the available literature. As a hydrophobic amino acid, leucine often participates in hydrophobic interactions within the core of a peptide or at the interface with a receptor. mdpi.com

Histidine (His): The histidine at position 6, the C-terminus of the peptide, is crucial for its function. Research has shown that a positively charged basic group at this position is a critical requirement for the biological activity of NPTNLH. researchgate.netnih.gov The imidazole (B134444) side chain of histidine can act as a ligand for metal ions and is often involved in catalytic processes or proton shuttling within enzymes. dipterajournal.com Its ability to be protonated at physiological pH allows it to participate in important electrostatic interactions for receptor binding.

Rational Design of NPTNLH Analogues with Enhanced Specificity or Stability

Rational design involves making specific, knowledge-based modifications to a peptide's structure to improve its properties, such as stability, potency, or receptor selectivity. mdpi.comnih.govnih.gov This approach has been applied to NPTNLH, leading to the synthesis of analogues with altered biological profiles. nih.govresearchgate.net These efforts aim to create molecules that are more resistant to degradation or that target their receptors more effectively.

Modifying the peptide backbone is a common strategy to enhance stability and conformational rigidity. nih.govrsc.org

Backbone Modifications: An isosteric analogue of NPTNLH, H-Asn-Pro[CH₂O]-D-Thr-Asn-Leu-His-OH, has been synthesized. researchgate.netoup.com This modification involves replacing the peptide bond between Proline-2 and Threonine-3 with a methylene-oxy group. Such backbone alterations can significantly impact the peptide's susceptibility to proteases and alter its conformational preferences. researchgate.net

Cyclization: While specific examples of cyclized NPTNLH are not detailed in the reviewed literature, cyclization is a major strategy in peptide drug design. nih.gov By linking the N- and C-termini or creating a bond between amino acid side chains, a cyclic structure is formed. This can pre-organize the peptide into its bioactive conformation, increasing affinity for its target, and can also improve metabolic stability by protecting against exopeptidases. nih.gov

The introduction of non-proteinogenic (non-natural) amino acids is a powerful tool for peptide optimization. nih.govwikipedia.orgnih.gov These amino acids can introduce novel chemical functionalities, enhance stability, and enforce specific conformations.

In the case of NPTNLH, an analogue containing a D-amino acid, H-Asn-Pro[CH₂O]-D-Thr-Asn-Leu-His-OH, has been studied. researchgate.netoup.com The incorporation of a D-threonine instead of the natural L-threonine can make the peptide resistant to degradation by proteases that are specific for L-amino acids. nih.gov While this particular analogue was found to lack oostatic effects, the strategy itself is a cornerstone of modern peptide drug design. researchgate.netoup.com

Strategies for Protease Resistance

The therapeutic utility of peptides like this compound (NPTNLH) is often hampered by their susceptibility to degradation by endogenous proteases. nih.gov This rapid cleavage leads to short in-vivo half-lives, limiting their bioavailability and clinical potential. nih.gov Consequently, a primary goal in the design of peptide analogues is to engineer enhanced proteolytic stability without compromising biological activity. nih.gov A variety of chemical modification strategies have been developed to render peptides more resistant to protease action. url.edu

Key strategies to enhance protease resistance include:

Cyclization: Constraining the peptide backbone through cyclization can significantly increase protease stability. acs.orgthermofisher.com This can be achieved by forming an amide bond between the N- and C-termini or by introducing residues like cysteine to form disulfide bridges. acs.orgthermofisher.com Cyclization fixes the molecule's mobile ends, making it more difficult for proteases to access cleavage sites. acs.org For instance, a cyclic analogue of the indolicidin (B8082527) peptide CP-11 demonstrated a 4.5-fold increase in its half-life in the presence of trypsin. acs.orgnih.gov This enhanced resistance was attributed to a more compact packing of side chains, which sterically hindered the protease. nih.gov

Incorporation of Unnatural Amino Acids: Replacing natural L-amino acids at known cleavage sites with unnatural residues is a highly effective strategy. csic.es

D-Amino Acids: The substitution with D-enantiomers at susceptible positions can make peptides indigestible by proteases, which are stereospecific for L-amino acids. csic.esnih.gov

N-methylation: Modifying the peptide backbone by methylating the nitrogen atom (N-methylation) can prevent the formation of hydrogen bonds necessary for protease recognition and binding. nih.gov

Other Unnatural Residues: The introduction of residues like α-aminoisobutyric acid (Aib) or β-amino acids alters the peptide's conformation and susceptibility to enzymatic cleavage. nih.gov End-tagging with hydrophobic groups such as β-naphthylalanine has also been shown to improve protease stability while maintaining potent biological activity. nih.gov

Terminal Modifications: The N- and C-termini of linear peptides are often targets for exopeptidases. Modifying these termini by N-terminal acetylation and C-terminal amidation can block exopeptidase activity and increase the peptide's lifespan. csic.esnih.gov While these modifications alone may have a modest effect against endoproteases, they can significantly enhance resistance when combined with other strategies, such as amino acid substitutions. nih.gov

The selection of a strategy depends on the specific peptide and the proteases it is likely to encounter. Identifying the primary cleavage sites within the peptide sequence is a critical first step for a rational design approach to improving stability. csic.es

Table 1: Overview of Strategies for Enhancing Peptide Protease Resistance

Strategy Mechanism of Action Example/Finding Reference(s)
Cyclization Conformational constraint reduces protease accessibility to cleavage sites. A cyclic analogue of CP-11 (cycloCP-11) showed a 4.5-fold increased half-life against trypsin. nih.gov, acs.org, thermofisher.com
D-Amino Acid Substitution Proteases are stereospecific for L-amino acids, making D-amino acid-containing peptides unrecognizable. D-enantiomer substitutions in the EFK17 peptide rendered it indigestible by four different proteases. nih.gov, csic.es
N-Methylation Alters backbone conformation and prevents key hydrogen bond formation required for protease binding. N-Me-α-residues are one of four common modifications used to generate protease-stable analogues. nih.gov
Terminal Modifications N-terminal acetylation and C-terminal amidation block degradation by exopeptidases. When combined with Tryptophan substitution, terminal modifications further improved resistance of EFK17 to aureolysin and human neutrophil elastase. nih.gov
Unnatural Amino Acid Tagging Hydrophobic end-tagging can shield the peptide from proteases and enhance activity. Tagging a peptide with β-naphthylalanine at the N-terminus resulted in desirable stability against proteases, salts, and serum. nih.gov

Computational Approaches in NPTNLH Analogue Design

Computational design has become an indispensable tool in modern drug discovery, enabling the rapid and rational design of novel therapeutics. ntop.comrsc.org For peptide-based drugs like NPTNLH, computational methods allow for the exploration of vast chemical spaces to design analogues with improved properties, such as enhanced stability and target affinity. nih.govnih.gov These approaches significantly reduce the time and expense associated with synthesizing and screening large libraries of compounds. nih.gov By creating algorithms that encapsulate engineering logic, teams can iterate through design variations quickly to identify candidates with optimal performance. ntop.com

Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (the ligand) to a second (the receptor), such as a peptide binding to a protease or a target receptor. scispace.comnih.gov This method is crucial for structure-based drug design. The process involves generating multiple conformations of the ligand within the binding site of the target protein and then using a scoring function to rank these poses based on their binding affinity. scispace.com

For the design of NPTNLH analogues, docking simulations could be employed to:

Predict Binding to Proteases: By docking proposed NPTNLH analogues into the active site of relevant proteases (e.g., trypsin), researchers can predict how modifications might sterically hinder the enzyme's access. This allows for the in silico screening of modifications aimed at increasing protease resistance.

Optimize Target Affinity: Docking simulations can help refine the interaction between an NPTNLH analogue and its biological target. For example, if NPTNLH functions as a trypsin-modulating factor, docking could be used to understand its interaction with trypsin. scispace.com Modifications that enhance key interactions, such as hydrogen bonds or hydrophobic contacts with active site residues (e.g., ASN 142, CYS 145, GLU 166), can be prioritized. nih.gov

Validate Binding Modes: The results of docking, often validated by re-docking a known inhibitor into the active site, provide a structural hypothesis for the ligand's mechanism of action. nih.govpensoft.net This understanding is fundamental for further rational design.

Molecular dynamics (MD) simulations are often used in conjunction with docking to assess the conformational stability of the predicted protein-ligand complex over time. nih.govnih.gov

Table 2: Hypothetical Docking Simulation Results for NPTNLH Analogues against a Target Protease

Analogue Modification Predicted Binding Energy (kcal/mol) Key Interacting Residues Predicted Interaction Type(s)
NPTNLH (Native) None -7.5 GLY 143, GLU 166, HIS 41 Hydrogen Bond
Analogue 1 Pro-2 -> D-Pro -6.8 GLU 166 Hydrogen Bond
Analogue 2 Leu-5 -> N-Me-Leu -7.1 GLY 143, HIS 41 Hydrophobic, Hydrogen Bond
Analogue 3 Cyclized (Head-to-tail) -8.2 GLY 143, GLU 166, THR 25 Hydrogen Bond, van der Waals
Analogue 4 His-6 -> β-naphthylalanine -8.9 PHE 140, HIS 163, GLU 166 π-Alkyl, Hydrogen Bond

Note: This table is a hypothetical representation based on principles of peptide docking simulations. Binding energies and interacting residues are illustrative.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. uestc.edu.cn For peptides, this involves characterizing the structure using numerical parameters, known as molecular descriptors, and correlating them with an observed property, such as protease stability or receptor binding affinity. nih.govfrontiersin.org

The pQSAR (peptide QSAR) approach typically uses descriptors derived from the amino acid sequence. frontiersin.org A common method involves using "z-scores" (principal properties), which are derived from principal component analysis of various physicochemical properties of the 20 natural amino acids. kg.ac.rs These z-scores typically represent properties like hydrophilicity, side-chain bulk/size, and electronic features. kg.ac.rs

In the context of designing NPTNLH analogues, a QSAR model could be developed to:

Synthesize a Library: A training set of NPTNLH analogues with various modifications would be synthesized.

Measure Activity: The protease resistance or biological activity of each analogue would be experimentally measured.

Calculate Descriptors: Amino acid descriptors (e.g., z-scores) would be calculated for each peptide in the library.

Build the Model: A statistical method, such as Partial Least Squares (PLS) or Support Vector Machine (SVM), would be used to build a mathematical model correlating the descriptors with the measured activity. uestc.edu.cnfrontiersin.org

Predict and Validate: The resulting model could then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent and stable compounds. The model's predictive power is assessed using an external validation set of compounds not used in the model-building process. nih.gov

QSAR models offer a powerful way to systematically explore the structure-activity landscape and optimize peptide sequences for desired therapeutic properties. nih.gov

Table 3: Hypothetical QSAR Model for Protease Resistance of NPTNLH Analogues

Parameter Description Value
Modeling Method The statistical algorithm used to build the model. Partial Least Squares (PLS)
Dataset Size (n) Number of peptides in the training set. 35
Descriptors Used The structural parameters used to characterize the peptides. Z-scores (z1, z2, z3) for each amino acid position
R² (Goodness of fit) Coefficient of determination for the training set. 0.88
Q² (Goodness of prediction) Cross-validated coefficient of determination. 0.75
External Validation (r²) Coefficient of determination for an external test set (n=8). 0.81

Note: This table represents a hypothetical, statistically robust QSAR model based on typical parameters found in peptide QSAR studies. nih.gov

Broader Biological and Research Applications

Comparative Endocrinology of Insect Peptide Hormones

Insect peptide hormones are a diverse group of signaling molecules that regulate a vast array of physiological processes, including growth, development, reproduction, and metabolism. frontiersin.org Neb-TMOF, as a member of the oostatic peptide family, provides a key example of how these hormones function to maintain homeostasis and coordinate complex life cycle events. nih.gov Oostatic peptides are crucial in regulating egg development by influencing digestive processes. nih.gov

The discovery and characterization of Neb-TMOF in Neobellieria bullata have contributed significantly to the field of comparative endocrinology. Its primary function is the inhibition of trypsin biosynthesis in the midgut of female flies, a classic example of a negative feedback mechanism. nih.govbiosyn.com This peptide is synthesized in the ovaries of vitellogenic females and is released into the hemolymph to act on the midgut, thus linking the reproductive state of the female to her digestive physiology. nih.gov

Comparative studies with other insect species have revealed a fascinating diversity in the structure and function of oostatic factors. For instance, the trypsin-modulating oostatic factor (TMOF) isolated from the mosquito Aedes aegypti (Aea-TMOF) is a decapeptide with a different amino acid sequence (H-Tyr-Asp-Pro-Ala-Pro-Pro-Pro-Pro-Pro-Pro-OH). nih.gov Despite these structural differences, both Neb-TMOF and Aea-TMOF target the same physiological process—the regulation of trypsin synthesis—highlighting both conserved functions and evolutionary divergence in insect peptide hormones across different orders. nih.govtandfonline.com

The study of such peptides across various insect taxa allows researchers to understand the evolutionary relationships between different hormonal systems and the adaptation of these systems to specific life histories and ecological niches.

NPTNLH as a Tool for Studying Insect Physiology and Development

Furthermore, NPTNLH has been shown to have pleiotropic effects, influencing processes beyond digestion. Research has indicated that this peptide can also inhibit ecdysone (B1671078) biosynthesis by the larval ring glands. biosyn.comkuleuven.be Ecdysone is a crucial steroid hormone that governs molting and metamorphosis in insects. libretexts.org This dual role of NPTNLH in regulating both digestion and development underscores the interconnectedness of physiological systems in insects.

The ability of NPTNLH to be absorbed from the gut into the hemolymph further enhances its utility as a research tool. nih.gov This property allows for oral administration in laboratory settings, providing a non-invasive method to study its effects on various physiological parameters. The stability and transport of NPTNLH and its analogs across the gut epithelium are active areas of research, offering insights into the broader question of how peptides are processed and transported in insects. nih.gov

Theoretical Implications for Peptide Design in Biological Systems

The structure-activity relationship of NPTNLH has been a subject of considerable research, providing valuable insights for the rational design of novel peptides with specific biological activities. The six-amino-acid sequence of NPTNLH (Asn-Pro-Thr-Asn-Leu-His) has been systematically modified to identify the key residues responsible for its biological function.

Studies involving the synthesis and testing of various NPTNLH analogs have been conducted. nih.govst-andrews.ac.uk For example, modifications at the C-terminus, such as the substitution of Histidine-6 with other amino acid derivatives, have been explored to understand the requirements for receptor binding and subsequent signal transduction. st-andrews.ac.uk These studies have shown that certain chemical properties of the amino acid at position 6 are critical for the peptide's ability to inhibit trypsin biosynthesis. st-andrews.ac.uk

This line of research has significant theoretical implications for the broader field of peptide design. By understanding how small changes in the amino acid sequence of NPTNLH affect its biological activity, scientists can derive general principles for designing synthetic peptides that can modulate other physiological processes in insects and potentially in other organisms as well. The study of NPTNLH and its analogs serves as a model system for developing peptides with enhanced stability, target specificity, and potency.

Modification of NPTNLHObserved Effect on Trypsin InhibitionReference
Substitution of His-6 with Phe(p-NH2)Maintained inhibitory activity st-andrews.ac.uk
C-terminus shorteningReduced or abolished activity nih.gov
Introduction of D-amino acidsVaried effects depending on position nih.gov

This table is for illustrative purposes and synthesizes general findings from the cited research.

Potential for NPTNLH and Analogues as Research Probes in Insect Pest Control (excluding applied product development)

The specific and potent biological activity of NPTNLH has made it and its analogs valuable research probes for exploring novel strategies in insect pest control. The focus of this research is on understanding the fundamental biological processes that could be targeted for pest management, rather than the development of commercial products.

By using NPTNLH as a molecular probe, researchers can investigate the physiological and developmental vulnerabilities of pest insects. For instance, understanding the precise mechanism by which NPTNLH inhibits trypsin synthesis could lead to the identification of novel molecular targets in the insect midgut. biosyn.com Disrupting this pathway is a key area of basic research.

Furthermore, the fact that NPTNLH can be effective when administered orally opens up avenues for studying gut-active compounds. nih.gov Research into the stability of NPTNLH and its analogs in the insect gut and their ability to cross the gut barrier provides fundamental knowledge that is applicable to the study of other potential insect control agents. nih.gov The degradation of NPTNLH in the hemolymph of different insect species is also a critical area of research, as it sheds light on the insects' natural defense mechanisms against foreign peptides and informs the design of more stable research probes. nih.gov

The specificity of TMOFs, with highly divergent sequences between different insect orders like Diptera (Neobellieria bullata) and Culicidae (Aedes aegypti), suggests that peptides can be designed to be highly target-specific. tandfonline.com This provides a research framework for developing probes that could, in theory, target specific pest species while having minimal impact on non-target organisms.

Future Research Directions

Elucidation of the Full Biosynthetic Pathway of NPTNLH

A primary area for future research is the complete elucidation of the biosynthetic pathway of NPTNLH. Currently, it is known that NPTNLH originates in the ovaries of vitellogenic (yolk-producing) female flies. nih.gov Immunological studies have identified a putative precursor polypeptide with a molecular weight of 75 kDa in these ovaries. nih.gov This precursor protein is believed to be the source from which the active NPTNLH hexapeptide is cleaved.

Future research should focus on:

Gene Identification and Cloning: Identifying and cloning the gene that encodes the 75 kDa precursor protein is a critical first step. This would allow for the deduction of the full amino acid sequence of the precursor and confirm that it contains the NPTNLH sequence.

Processing Enzymes: The specific proteases responsible for cleaving the NPTNLH peptide from its larger precursor are currently unknown. Investigations should aim to identify and characterize these enzymes. Understanding their specificity and regulation is key to understanding how NPTNLH release is controlled.

Regulation of Biosynthesis: While NPTNLH is known to be produced in the ovaries during vitellogenesis, the specific hormonal and environmental cues that trigger the transcription and translation of its precursor gene are not well understood. nih.gov Future studies could explore the role of other hormones, such as juvenile hormone, in regulating NPTNLH production. frontiersin.org

High-Resolution Structural Determination of NPTNLH in Complex with its Receptor or Target Enzyme

Understanding the three-dimensional structure of NPTNLH when bound to its biological targets is essential for a mechanistic understanding of its function. NPTNLH is known to interact with receptors in the midgut to modulate trypsin synthesis and acts on the ring gland to inhibit ecdysone (B1671078) production. nih.govgoogle.com It is also known to be degraded by a dipeptidyl peptidase IV-like enzyme. nih.gov

Key future research directions include:

Receptor Identification and Characterization: While a TMOF receptor has been discussed, detailed characterization and cloning of the specific receptor(s) for NPTNLH in target tissues like the midgut and ring gland are needed. frontiersin.orggoogle.com

Co-crystallization and NMR Studies: Achieving high-resolution structures of NPTNLH in complex with its receptor(s) or the degrading dipeptidyl peptidase using techniques like X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy would be a major breakthrough. nih.gov This would reveal the precise molecular interactions, conformational changes, and the basis for the peptide's specificity and activity. Such structural data is invaluable for the rational design of more stable and potent analogs.

Discovery of Additional Biological Activities and Target Molecules

The known functions of NPTNLH include inhibiting ecdysone biosynthesis (prothoracicostatic activity), modulating trypsin synthesis (oostatic activity), and having folliculostatic effects. nih.gov However, like many neuropeptides, it is possible that NPTNLH has other, as-yet-undiscovered biological roles.

Future research should explore:

Broader Physiological Screening: Systematic screening of NPTNLH for other activities in insects is warranted. This could include investigating its effects on other metabolic pathways, behavior, reproduction in males, or neuromuscular function. researchgate.net

Target Deconvolution: Employing chemical biology and proteomic approaches to identify all the binding partners of NPTNLH within the insect will provide a more complete picture of its signaling network. This could reveal unexpected target molecules and pathways.

Pharmacological Profiling: Testing the peptide on a wider range of insect species and even other invertebrate groups could uncover conserved or species-specific functions. mdpi.comnih.gov

Exploration of NPTNLH Function in Other Invertebrate Species

NPTNLH was first isolated from the flesh fly Neobellieria bullata. researchgate.net A similar but distinct peptide, Aea-TMOF, is found in mosquitoes like Aedes aegypti. researchgate.netpnas.org This suggests that a family of related peptides may exist across different insect orders. Research into the function of NPTNLH and its analogs in a broader range of invertebrates is a promising avenue.

Future studies should focus on:

Comparative Genomics and Peptidomics: Searching the genomes and peptidomes of other insects and invertebrates for sequences homologous to NPTNLH could identify new members of this peptide family. frontiersin.org

Functional Assays in Other Species: Testing synthetic NPTNLH in other insects, particularly agricultural pests or disease vectors, could determine if its oostatic and prothoracicostatic activities are conserved. pnas.org This has potential implications for developing broad-spectrum biorational insecticides. researchgate.net

Evolutionary Analysis: Understanding the distribution and functional divergence of NPTNLH-like peptides across invertebrates can provide insights into the evolution of endocrine regulation of development and reproduction. nih.govfrontiersin.org

Development of Advanced Methodologies for In Situ Monitoring of NPTNLH Levels and Activity

A significant challenge in peptide research is accurately measuring the dynamic changes in peptide concentration and activity in real-time within a living organism. aip.org Developing tools for in situ monitoring of NPTNLH would greatly enhance the understanding of its physiological regulation.

Future research in this area could include:

Q & A

Basic: What are the recommended methodologies for synthesizing h-Asn-Pro-Thr-Asn-Leu-His-OH with high purity, and how can researchers optimize reaction conditions to minimize by-products?

Methodological Answer:
Solid-phase peptide synthesis (SPPS) is widely used, with Fmoc/t-Bu chemistry recommended for minimizing side reactions. Critical steps include:

  • Coupling Optimization : Use HOBt/DIC activation to enhance amino acid coupling efficiency.
  • By-Product Reduction : Monitor reaction progress via Kaiser tests and adjust solvent polarity (e.g., DMF/DCM mixtures) to improve solubility.
  • Purification : Employ reverse-phase HPLC with gradients of acetonitrile/water (0.1% TFA) for final purification. Validate purity using analytical HPLC (>95%) and mass spectrometry (MS) .

Basic: Which analytical techniques are most effective for characterizing the structural integrity of this compound, and how should researchers validate these methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 2D 1^1H-13^{13}C HSQC to confirm backbone connectivity and side-chain conformations.
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF for molecular weight verification.
  • Circular Dichroism (CD) : Assess secondary structure in aqueous buffers (e.g., pH 7.4).
    Validation : Cross-validate results with orthogonal techniques (e.g., compare NMR-derived structures with X-ray crystallography if available) and include internal standards (e.g., USP peptide references) .

Advanced: How should researchers design experiments to investigate the bioactivity of this compound while controlling for variables such as solvent effects and pH variations?

Methodological Answer:

  • Controlled Buffers : Use phosphate-buffered saline (PBS) at physiological pH (7.4) and test stability via HPLC over 24–72 hours.
  • Solvent Screening : Compare bioactivity in DMSO, saline, and cell culture media (e.g., DMEM) to assess solvent interference.
  • Dose-Response Curves : Include negative controls (scrambled peptide) and positive controls (known bioactive peptides). Use ANOVA with post-hoc tests to isolate variable effects .

Advanced: What strategies are recommended for resolving contradictions in published data on the stability of this compound under different storage conditions?

Methodological Answer:

  • Systematic Review : Apply PRISMA guidelines to aggregate data, focusing on inclusion criteria (e.g., peer-reviewed studies using HPLC validation) .
  • Replication Studies : Reproduce conflicting experiments under standardized conditions (temperature, humidity).
  • Meta-Analysis : Use random-effects models to quantify variability across studies and identify confounding factors (e.g., lyophilization protocols) .

Basic: How can researchers systematically review existing literature on this compound to identify gaps in knowledge about its physicochemical properties?

Methodological Answer:

  • Database Search : Use PubMed, SciFinder, and Embase with keywords: "peptide stability," "Asn-Pro-Thr motif," and "solubility parameters."
  • Gap Analysis : Create a matrix comparing reported properties (e.g., logP, pKa) and note missing data (e.g., temperature-dependent folding kinetics).
  • PRISMA Flow Diagram : Document excluded studies (e.g., non-peer-reviewed sources) to ensure transparency .

Advanced: What methodological considerations are critical when studying the interaction of this compound with cellular receptors using in vitro assays?

Methodological Answer:

  • Assay Validation : Use surface plasmon resonance (SPR) to quantify binding affinity (KdK_d) and include negative controls (mutant receptors).
  • Signal Normalization : Correct for background fluorescence in cell-based assays (e.g., FLIPR Tetra systems).
  • Data Triangulation : Combine SPR, fluorescence polarization, and computational docking (e.g., AutoDock Vina) to validate binding sites .

Basic: What protocols ensure reproducibility in synthesizing and characterizing this compound across different laboratories?

Methodological Answer:

  • Standard Operating Procedures (SOPs) : Document resin swelling times, deprotection cycles, and HPLC gradients.
  • Inter-Lab Validation : Share raw data (e.g., NMR spectra, MS chromatograms) via repositories like Zenodo.
  • Collaborative Trials : Use blinded samples to test inter-laboratory consistency in purity assessments .

Advanced: How can computational modeling be integrated with experimental data to predict the conformational dynamics of this compound in aqueous environments?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Run simulations in GROMACS with explicit solvent models (TIP3P water) for 100+ ns.
  • Experimental Cross-Validation : Compare MD-predicted β-turn motifs with NMR-derived NOE restraints.
  • Hybrid Workflows : Use adaptive sampling to prioritize simulation regions with high experimental uncertainty .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.